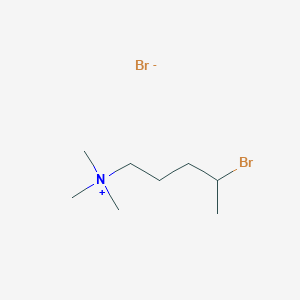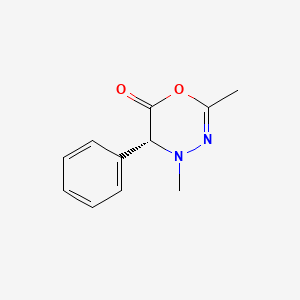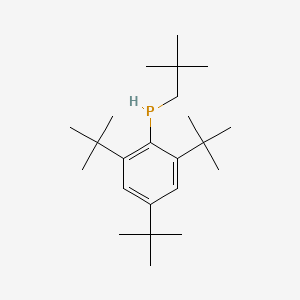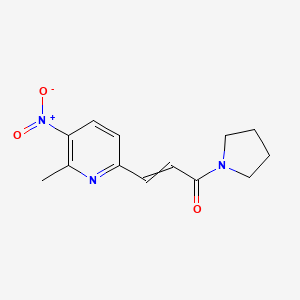
3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a pyridine ring substituted with a nitro group and a methyl group, along with a pyrrolidine ring attached to a propenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of Propenone Moiety: The propenone moiety can be synthesized by reacting an appropriate aldehyde with an acetyl compound in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the nitropyridine derivative with the propenone moiety in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Halogenating agents, Friedel-Crafts alkylation reagents
Major Products
Oxidation: Epoxides, hydroxylated derivatives
Reduction: Amino derivatives
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound may serve as a scaffold for the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be explored for the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving nitro and pyridine functionalities.
Mecanismo De Acción
The mechanism of action of 3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-ol: Similar structure with a hydroxyl group instead of a ketone.
3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-amine: Similar structure with an amino group instead of a ketone.
Uniqueness
The presence of both a nitro group and a pyrrolidine ring in 3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
89862-04-4 |
|---|---|
Fórmula molecular |
C13H15N3O3 |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
3-(6-methyl-5-nitropyridin-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H15N3O3/c1-10-12(16(18)19)6-4-11(14-10)5-7-13(17)15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3 |
Clave InChI |
ZDIMVOPNVZJRPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C=CC(=O)N2CCCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380563.png)

![Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14380572.png)

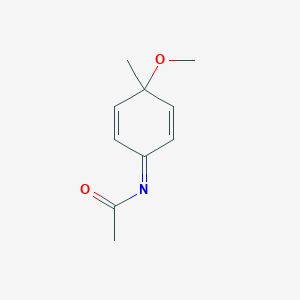
![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)

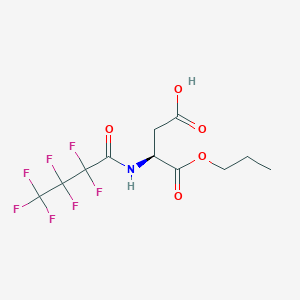
![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
